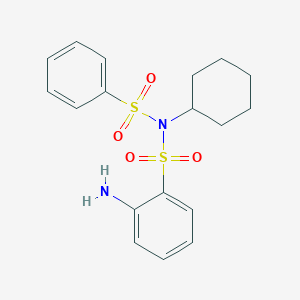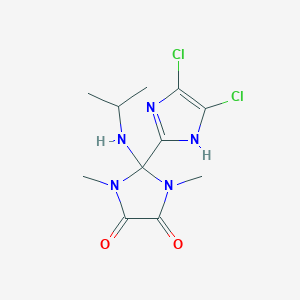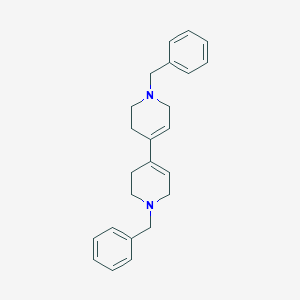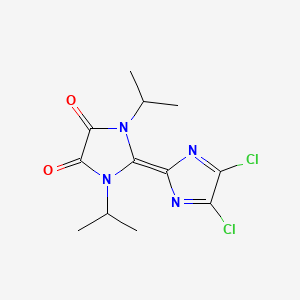![molecular formula C16H16N2O4 B8040256 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol is an organic compound. Known for its intriguing molecular structure, this compound holds notable significance in both chemical research and industrial applications. The unique arrangement of functional groups within the molecule contributes to its diverse reactivity and potential for various scientific endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol generally involves the condensation of corresponding aldehydes and hydrazides. The reaction conditions require controlled temperatures and pH levels to ensure successful formation of the desired hydrazone linkage.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, incorporating more robust and efficient processes. This involves continuous flow reactors, optimized solvent systems, and automation to enhance yield and purity, while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction may lead to the corresponding amine derivative.
Substitution: It undergoes electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Often utilizes oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Utilizes reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Uses reagents like bromine or chlorine, typically under controlled temperatures to facilitate halogenation.
Major Products Formed
The oxidation reactions typically yield quinonoid derivatives, while reduction leads to amine derivatives. Substitution reactions result in various halogenated compounds, depending on the conditions and reagents used.
Scientific Research Applications
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol finds applications in diverse fields:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Serves as a probe in biochemical assays, particularly those involving enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Used in the manufacture of dyes and pigments, due to its stability and vivid coloration.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydrazone linkage and phenolic groups enable it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate enzyme activity or inhibit certain pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparing 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol to similar compounds:
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-hydroxyphenol: Lacks methoxy groups, leading to different reactivity and solubility profiles.
2-[(E)-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Lacks hydroxyl groups, altering its hydrogen bonding potential and biological activity.
2-[(E)-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Additional methoxy groups can further enhance electron-donating properties, affecting its reactivity in electrophilic substitution reactions.
This compound's unique combination of methoxy and hydroxyl groups gives it a distinct reactivity and diverse applications in various scientific and industrial fields.
Properties
IUPAC Name |
2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-3-11(15(19)7-13)9-17-18-10-12-4-6-14(22-2)8-16(12)20/h3-10,19-20H,1-2H3/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHUYLCUUPNAAB-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)
![3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)

![ethyl N-[6-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-3-yl]-N-prop-2-enylcarbamate](/img/structure/B8040216.png)
![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)

![2-[[4-[[4-(2-Cyanopropan-2-ylamino)cyclohexyl]methyl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8040235.png)
![3-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylpropyl]-1-N,1-N-diethylbutane-1,3-diamine](/img/structure/B8040239.png)

![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)

